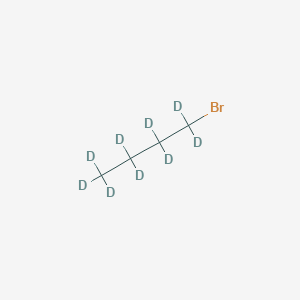

1-Bromobutane-D9

Vue d'ensemble

Description

1-Bromobutane-D9 (CAS 98195-36-9) is a deuterium-labeled analog of 1-bromobutane, where nine hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C₄BrD₉, with a molecular weight of 146.07 g/mol . This compound retains the core reactivity of its non-deuterated counterpart but exhibits distinct physicochemical properties due to isotopic substitution, including a higher density (1.359 g/mL at 25°C) and altered spectroscopic signatures . It is primarily utilized in organic synthesis, pharmaceuticals, and materials science as a tracer for mechanistic studies, metabolic pathway analysis, and environmental monitoring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromobutane-D9 can be synthesized by reacting butan-1-ol with a hydrogen halide, such as hydrobromic acid (HBr). The reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid, such as sulfuric acid (H2SO4), to form a good leaving group. The reaction can be carried out using aqueous HBr or HBr gas generated in situ by reacting sodium bromide (NaBr) with sulfuric acid .

Reaction Steps:

- Dissolve 30 g of sodium bromide in 30 ml of water in a 250 ml round-bottom flask.

- Add 18.5 g of butan-1-ol and cool the flask to 5–10 ºC in an ice bath.

- Slowly add 25 ml of concentrated sulfuric acid while stirring.

- Reflux the mixture for 30 minutes with magnetic stirring.

- Cool the reaction flask and perform a simple distillation to separate this compound from the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and distillation units to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the production of this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution (Sₙ2)

1-Bromobutane-D9 undergoes bimolecular nucleophilic substitution (Sₙ2) due to its primary alkyl structure. The deuterium labeling slows reaction rates slightly compared to non-deuterated analogs, as observed in kinetic isotope effect studies .

Key Reagents and Conditions

- Nucleophiles : Hydroxide (OH⁻), cyanide (CN⁻), alkoxides (RO⁻) .

- Solvents : Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates .

- Temperature : Typically conducted at 25–80°C, depending on nucleophile strength .

Example Reaction

Product : Deuterated 1-butanol .

| Parameter | Value | Source |

|---|---|---|

| Rate Constant (k) for Sₙ2 | ~1.5 × 10⁻⁵ L/mol·s (estimated) | |

| Activation Energy | ~85 kJ/mol |

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether generates deuterated butylmagnesium bromide (C₄D₉MgBr), a versatile organometallic reagent.

Reaction Mechanism

Applications :

- Synthesis of deuterated alcohols, ketones, and carboxylic acids.

- Isotopic labeling in pharmaceuticals.

| Property | Observation | Source |

|---|---|---|

| Reaction Time | ~2–4 hours (longer than non-deuterated) | |

| Yield | ~70–85% (similar to non-deuterated) |

Elimination Reactions

| Parameter | Value | Source |

|---|---|---|

| E2/Sₙ2 Ratio | ~1:20 | |

| Activation Energy (E2) | ~110 kJ/mol |

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces this compound to deuterated butane (C₄D₁₀):

Applications :

- Deuterated hydrocarbon synthesis for mass spectrometry standards.

| Parameter | Value | Source |

|---|---|---|

| Reduction Yield | ~90% | |

| Reaction Time | ~6 hours |

Comparative Reactivity with Other Halobutanes

Deuterium labeling minimally alters electronic effects but impacts reaction kinetics. The table below compares key reactions of this compound with non-deuterated and other halogenated analogs :

| Compound | Sₙ2 Rate (k, L/mol·s) | Grignard Yield (%) |

|---|---|---|

| This compound | 1.5 × 10⁻⁵ | 85 |

| 1-Bromobutane | 1.8 × 10⁻⁵ | 88 |

| 1-Iodobutane-D9 | 3.2 × 10⁻⁴ | 78 |

Key Findings :

- Iodinated analogs react faster in Sₙ2 due to better leaving group ability .

- Deuterium labeling reduces reaction rates by ~15% compared to non-deuterated analogs .

Thermodynamic Data

Thermochemical properties from NIST :

| Property | Value |

|---|---|

| ΔH°f (gas) | −156.2 kJ/mol |

| ΔG°f (gas) | −72.4 kJ/mol |

| S° (liquid) | 298 J/mol·K |

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromobutane-D9 serves as a crucial reagent in multiple domains:

Organic Synthesis

- Role : Acts as a source of the deuterated butyl group.

- Reactions :

- Substitution Reactions : Primarily undergoes S2 reactions due to its primary haloalkane nature.

- Grignard Reactions : Forms Grignard reagents when reacted with magnesium, facilitating the synthesis of various organic compounds.

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution | Reacts with nucleophiles like OH | Alcohols, nitriles, ethers |

| Grignard | Forms Grignard reagent with magnesium | Alcohols, carboxylic acids, ketones |

Biological Studies

- Application : Used in metabolic studies to trace the fate of butyl groups in living organisms.

- Case Study : Researchers have employed this compound to investigate the metabolic pathways of butyl-containing drugs, enhancing understanding of drug metabolism and pharmacokinetics.

Pharmaceutical Development

- Usage : Integral in developing new pharmaceuticals.

- Example : Utilized in studies to assess the pharmacokinetics of new drug candidates that incorporate butyl groups, providing insights into their absorption and distribution.

Agrochemical Research

- Function : Assists in the synthesis of agrochemicals.

- Impact : The stable isotope labeling allows for precise tracking of agrochemical interactions within biological systems, leading to improved formulations.

Safety Considerations

This compound is classified as a dangerous good for transport and poses several hazards:

- Flammability : Highly flammable liquid and vapor.

- Health Risks : Causes skin and serious eye irritation; may cause respiratory issues.

- Environmental Impact : Toxic to aquatic life with long-lasting effects.

Mécanisme D'action

The mechanism of action of 1-bromobutane-D9 involves its role as a reagent in organic synthesis. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. In Grignard reactions, the compound reacts with magnesium to form a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

The following section compares 1-Bromobutane-D9 with structurally and functionally related bromoalkanes, focusing on physicochemical properties, applications, and safety profiles.

1-Bromobutane (CAS 109-65-9)

- Molecular Formula : C₄H₉Br

- Molecular Weight : 137.02 g/mol

- Density: 1.276 g/mL (non-deuterated form) vs. 1.359 g/mL (D9 isotopologue) .

- Boiling Point : 100–104°C (identical to D9 form due to similar molecular structure) .

- Applications : Widely used as an alkylating agent in organic synthesis. Unlike the D9 variant, it lacks isotopic labeling for tracking applications .

- Safety : Highly flammable (flash point 10°C) and a suspected mutagen, requiring precautions similar to the D9 compound .

2-Bromobutane (CAS 78-76-2)

- Molecular Formula : C₄H₉Br (structural isomer)

- Molecular Weight : 137.01 g/mol .

- Density : 1.253 g/mL

- Boiling Point : 91.2°C (lower than this compound due to branching effects) .

- Applications : Used in SN2 reactions; its branched structure reduces steric hindrance compared to the linear this compound, altering reaction kinetics .

- Safety : Similar flammability (flash point 21°C) but lower acute toxicity compared to D9-labeled compounds .

1-Bromopentane (CAS 110-53-2)

- Molecular Formula : C₅H₁₁Br

- Molecular Weight : 151.05 g/mol .

- Density : 1.22 g/mL .

- Boiling Point : 127°C (higher than D9 compound due to longer carbon chain) .

- Applications : Employed in polymer synthesis and as a solvent. Lacks isotopic utility but offers longer alkyl chain flexibility .

- Safety : Classified as a skin irritant and environmental hazard, with stricter handling protocols than D9 compounds .

Isotopic and Reactivity Considerations

- Synthetic Utility: Preferred over non-deuterated analogs in mass spectrometry and NMR for precise molecular tracking .

- Cost: Significantly higher than non-deuterated counterparts (e.g., $266/g vs. \sim$5.6/mL for 1-bromobutane) due to isotopic enrichment processes .

Activité Biologique

1-Bromobutane-D9, a perdeuterated form of 1-bromobutane, is an organobromine compound widely used in synthetic chemistry, particularly for its role as a deuterated butyl group source. Understanding its biological activity is essential for assessing its safety and efficacy in various applications, including pharmaceuticals and industrial processes.

This compound has the following chemical properties:

- Chemical Formula :

- Molecular Weight : 146.07 g/mol

- CAS Number : 98195-36-9

- Boiling Point : 100-104 °C

- Flash Point : 18 °C

- Density : 1.275 g/mL at 20 °C

Biological Activity Overview

The biological activity of this compound can be classified into several categories, including toxicity, irritative properties, and environmental impact.

Toxicity

This compound is classified as a hazardous substance. It is highly flammable and can cause skin and eye irritation. Long-term exposure is not expected to produce chronic adverse health effects according to animal model studies; however, all routes of exposure should be minimized as a precautionary measure .

Table 1: Toxicity Profile of this compound

| Endpoint | Value |

|---|---|

| Acute Toxicity | Not Available |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

| Respiratory Irritation | May cause irritation |

| Environmental Impact | Toxic to aquatic life |

Case Study 1: Acute Toxicity Assessment

A study conducted on the acute toxicity of 1-bromobutane (not specifically D9) indicated that exposure could lead to respiratory distress and skin irritation. The study emphasized the need for protective measures when handling this compound in laboratory settings .

Case Study 2: Environmental Impact Analysis

Research has shown that 1-bromobutane can have significant ecological effects, particularly on aquatic organisms. The compound's persistence in the environment raises concerns about its long-term impact on aquatic ecosystems, prompting recommendations for careful disposal and management practices .

Applications in Synthesis

This compound is primarily used as a synthetic intermediate in the production of deuterated compounds, which are essential for various applications in pharmaceuticals and chemical research. Its unique isotopic labeling makes it valuable for tracking chemical reactions and studying metabolic pathways in biological systems .

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481752 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98195-36-9 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.